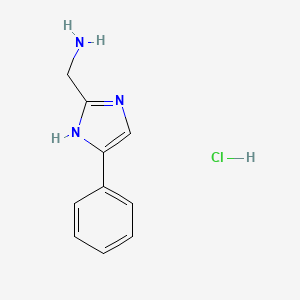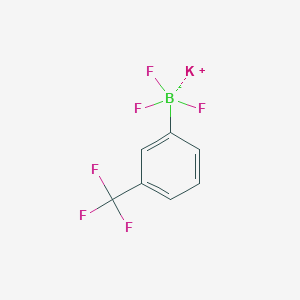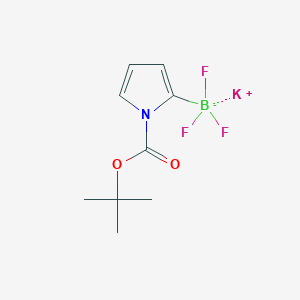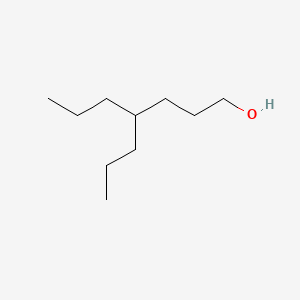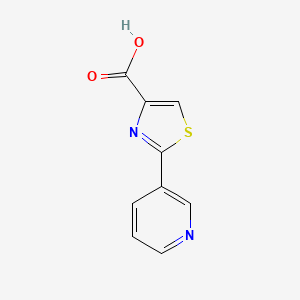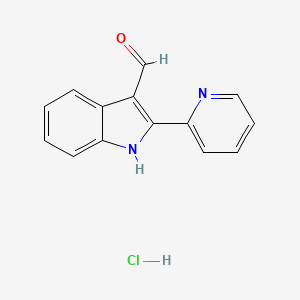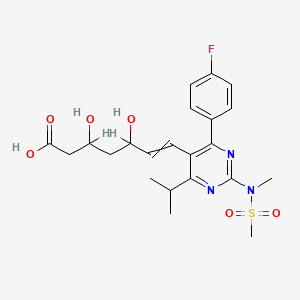
(3R,5R)-Rosuvastatin
Übersicht
Beschreibung
“(3R,5R)-Rosuvastatin” is the (3R,5R)-enantiomer of Rosuvastatin . It is a competitive HMG-CoA reductase inhibitor . Rosuvastatin is used for the treatment, prevention, and combination therapy of lipid-related disorders .
Synthesis Analysis
The synthesis of Rosuvastatin involves a multi-step synthetic pathway including commonly practiced reaction mechanisms such as cyclocondensation, dehydrogenation, and modified Wittig reactions . A novel asymmetric synthesis of a (3R,5S)-dihydroxyhexanoic ester, which serves as the precursor for generating the side chain of rosuvastatin, is synthesized from d-glucose and coupled with a phosphonium ylide derived from an appropriately substituted pyrimidine moiety .
Molecular Structure Analysis
The molecular formula of “this compound” is C22H28FN3O6S . The molecular weight is 481.5 g/mol . The structure of Rosuvastatin includes a six-membered heterocyclic ring compounds, specifically pyrimidine scaffolds .
Chemical Reactions Analysis
Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol synthesis leads to an upregulation of hepatic low-density lipoprotein (LDL) receptors, increased LDL uptake by the liver, and decreased plasma cholesterol levels . The rosuvastatin synthetic route includes a multi-step synthetic pathway including commonly practiced reaction mechanisms such as cyclocondensation, dehydrogenation, and modified Wittig reactions .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 481.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 10 . The Rotatable Bond Count is 10 . The Exact Mass is 481.16828496 g/mol .
Wirkmechanismus
Target of Action
The primary target of (3R,5R)-Rosuvastatin is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the liver . By inhibiting this enzyme, this compound reduces the production of cholesterol, thereby lowering the levels of low-density lipoprotein (LDL) cholesterol in the blood .
Mode of Action
This compound interacts with its target, HMG-CoA reductase, by binding to the active site of the enzyme . This binding inhibits the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . As a result, the production of cholesterol is reduced, leading to a decrease in the levels of LDL cholesterol in the blood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of cholesterol in the liver . By inhibiting the enzyme HMG-CoA reductase, this compound disrupts this pathway, reducing the synthesis of cholesterol . The downstream effects include a decrease in the levels of LDL cholesterol in the blood and an increase in the uptake of LDL cholesterol by the liver from the bloodstream .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic effect . After oral administration, this compound is well absorbed. It is extensively distributed in the liver, where it exerts its action . The metabolism of this compound primarily occurs in the liver . It is excreted mainly in the feces, with a small amount excreted in the urine .
Result of Action
The molecular effect of this compound is the inhibition of the enzyme HMG-CoA reductase, leading to a decrease in cholesterol synthesis . On a cellular level, this results in a reduction in the levels of LDL cholesterol in hepatocytes . This triggers an increase in the expression of LDL receptors on the surface of hepatocytes, enhancing the uptake of LDL cholesterol from the bloodstream . The overall effect is a decrease in the levels of LDL cholesterol in the blood, reducing the risk of atherosclerosis and cardiovascular disease .
Safety and Hazards
When handling “(3R,5R)-Rosuvastatin”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
(3R,5R)-Rosuvastatin interacts with the enzyme HMG-CoA reductase, a key enzyme in the biosynthesis of cholesterol. The interaction between this compound and HMG-CoA reductase is of a competitive nature, leading to inhibition of the enzyme . This results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.
Cellular Effects
This compound has a profound effect on cells, particularly hepatocytes (liver cells), which are the primary site of cholesterol synthesis. By inhibiting HMG-CoA reductase, this compound decreases the production of cholesterol within these cells. This leads to an upregulation of LDL-C receptors on the cell surface, increasing the uptake of LDL-C from the bloodstream and thus lowering blood cholesterol levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HMG-CoA reductase and inhibiting its activity. This prevents the conversion of HMG-CoA to mevalonate, a crucial step in the mevalonate pathway that produces cholesterol. The inhibition is competitive, meaning that this compound competes with HMG-CoA for binding to the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time. Initially, there is a rapid decrease in cholesterol synthesis in cells. Over time, as the drug is metabolized and excreted, its effects diminish. Due to its long half-life, the effects of a single dose of this compound can last up to 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to be dose-dependent. At lower doses, this compound effectively lowers cholesterol levels without significant side effects. At higher doses, while there is a further decrease in cholesterol levels, there may also be an increase in the risk of certain side effects .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway. It specifically inhibits the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This is a rate-limiting step in the synthesis of cholesterol .
Transport and Distribution
This compound is well absorbed in the gastrointestinal tract and is then distributed to the liver, the primary site of action. Within hepatocytes, this compound is bound to the enzyme HMG-CoA reductase, inhibiting its function .
Subcellular Localization
This compound, being a small molecule, can easily cross cell membranes. Its site of action, the HMG-CoA reductase enzyme, is located in the endoplasmic reticulum of cells. Therefore, following absorption into the body and distribution to the liver, this compound localizes to the endoplasmic reticulum of hepatocytes .
Eigenschaften
IUPAC Name |
7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHUIZQVSMCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861387 | |
| Record name | 7-[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



